molecular formula C8H6BrF2NO3 B1448987 3-Bromo-2-difluoromethoxy-6-nitrotoluene CAS No. 1805592-46-4

3-Bromo-2-difluoromethoxy-6-nitrotoluene

Cat. No.: B1448987
CAS No.: 1805592-46-4
M. Wt: 282.04 g/mol
InChI Key: UNEGLBTZTNGZGT-UHFFFAOYSA-N
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Description

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene involves several steps. One common synthetic route includes the bromination of 2-difluoromethoxy-6-nitrotoluene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium tert-butoxide, and primary amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while reduction of the nitro group would yield an amino compound.

Scientific Research Applications

3-Bromo-2-difluoromethoxy-6-nitrotoluene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-difluoromethoxy-6-nitrotoluene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

3-Bromo-2-difluoromethoxy-6-nitrotoluene can be compared with other similar compounds such as:

    3-Bromo-2-nitrotoluene: Lacks the difluoromethoxy group, which may result in different reactivity and applications.

    2-Bromo-4-fluoro-6-nitrotoluene:

    3-Bromo-6-difluoromethoxy-2-nitrotoluene: A positional isomer with similar functional groups but different spatial arrangement, affecting its reactivity and applications

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)3-2-5(9)7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGLBTZTNGZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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